

## Application Notes and Protocols: Dry Powder Inhaler Formulation of Navafenterol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Navafenterol** (also known as AZD8871) is a novel, single-molecule therapeutic agent under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] It functions as a muscarinic antagonist and β2-adrenergic agonist (MABA), offering dual bronchodilator effects in a single molecule.[3][4] This approach simplifies treatment regimens and may offer advantages over combination therapies using separate drug entities.[5] **Navafenterol** is administered via a dry powder inhaler (DPI), specifically the Genuair®/Pressair® device, a breath-actuated, multi-dose DPI.[6][7]

These application notes provide a detailed overview of the formulation principles, manufacturing considerations, and analytical protocols relevant to the development of a **Navafenterol** dry powder inhaler. The information is intended to guide researchers and drug development professionals in this specialized field.

## **Mechanism of Action: Dual Signaling Pathway**

**Navafenterol** exerts its therapeutic effect through two distinct signaling pathways in the airway smooth muscle cells:

 Muscarinic M3 Receptor Antagonism: Navafenterol blocks the action of acetylcholine at M3 receptors, preventing the Gq protein-mediated signaling cascade that leads to



bronchoconstriction.

 β2-Adrenergic Receptor Agonism: Navafenterol stimulates β2-adrenergic receptors, activating the Gs protein-mediated pathway, which results in smooth muscle relaxation and bronchodilation.[3][4]



Click to download full resolution via product page

Figure 1: Dual signaling pathway of Navafenterol.

# Experimental Workflow for DPI Formulation Development

The development of a carrier-based DPI formulation for a potent molecule like **Navafenterol** follows a structured workflow. This process begins with the characterization of the active pharmaceutical ingredient (API) and excipients and progresses through formulation, manufacturing, and extensive in-vitro characterization to ensure optimal aerodynamic performance and stability.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for DPI formulation.

### **Data Presentation**



## **Clinical Efficacy of Navafenterol DPI**

The following tables summarize key efficacy data from clinical trials of inhaled **Navafenterol** in patients with COPD.

Table 1: Change from Baseline in Trough FEV1 (Forced Expiratory Volume in 1 second)

| Treatmen<br>t Group             | Dose       | N  | Mean<br>Change<br>from<br>Baseline<br>(L) | 95%<br>Confiden<br>ce<br>Interval | p-value<br>(vs.<br>Placebo) | Citation |
|---------------------------------|------------|----|-------------------------------------------|-----------------------------------|-----------------------------|----------|
| Navafenter<br>ol                | 400 μg     | 28 | 0.111                                     | 0.059,<br>0.163                   | < 0.0001                    | [5]      |
| Navafenter<br>ol                | 1800 μg    | 28 | 0.210                                     | 0.156,<br>0.264                   | < 0.0001                    | [5]      |
| Navafenter<br>ol                | 600 μg     | 73 | 0.202                                     | -                                 | < 0.0001                    | [8]      |
| Placebo                         | -          | 28 | -                                         | -                                 | -                           | [5]      |
| Indacaterol                     | 150 μg     | 28 | 0.141                                     | -                                 | < 0.0001                    | [5]      |
| Tiotropium                      | 18 μg      | 28 | 0.145                                     | -                                 | < 0.0001                    | [5]      |
| Umeclidini<br>um/Vilanter<br>ol | 62.5/25 μg | 73 | -                                         | -                                 | -                           | [8]      |

Table 2: Change from Baseline in Peak FEV1



| Treatmen<br>t Group             | Dose       | N  | Mean<br>Change<br>from<br>Baseline<br>(L) | 95%<br>Confiden<br>ce<br>Interval | p-value<br>(vs.<br>Placebo) | Citation |
|---------------------------------|------------|----|-------------------------------------------|-----------------------------------|-----------------------------|----------|
| Navafenter<br>ol                | 600 μg     | 73 | 0.388                                     | 0.329,<br>0.447                   | < 0.0001                    | [8]      |
| Umeclidini<br>um/Vilanter<br>ol | 62.5/25 μg | 73 | 0.326                                     | 0.226,<br>0.385                   | < 0.0001                    | [8]      |

### **Illustrative Formulation and Performance Data**

Specific formulation details for the **Navafenterol** DPI are not publicly available. The following tables present typical parameters and illustrative data for a carrier-based DPI formulation.

Table 3: Illustrative Navafenterol DPI Formulation

| Component           | Grade            | Function                            | Concentration<br>(w/w) |
|---------------------|------------------|-------------------------------------|------------------------|
| Navafenterol        | Micronized API   | Active Pharmaceutical<br>Ingredient | 1 - 5%                 |
| Lactose Monohydrate | Inhalation Grade | Coarse Carrier                      | 95 - 99%               |

Table 4: Illustrative Aerodynamic Particle Size Distribution Data



| Parameter                                        | Specification | Illustrative Result |
|--------------------------------------------------|---------------|---------------------|
| Emitted Dose (μg)                                | Report        | 580 μg              |
| Mass Median Aerodynamic<br>Diameter (MMAD) (μm)  | 1.0 - 5.0     | 2.5 μm              |
| Geometric Standard Deviation (GSD)               | < 2.5         | 1.8                 |
| Fine Particle Fraction (FPF) (% of Emitted Dose) | > 15%         | 35%                 |

## **Experimental Protocols**Protocol 1: API Particle Engineering by Micronization

Objective: To reduce the particle size of **Navafenterol** API to the respirable range (typically 1-5  $\mu$ m) using jet milling.

#### Materials and Equipment:

- Navafenterol API
- Jet mill (e.g., spiral jet mill)
- High-pressure nitrogen gas
- Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
- Microscope (for morphology assessment)

#### Procedure:

- Preparation: Ensure the jet mill and collection system are clean and dry.
- Milling Parameters: Set the grinding and feeding pressures of the nitrogen gas according to preliminary optimization studies.



- Milling: Introduce the Navafenterol API into the jet mill at a controlled feed rate. The highvelocity gas creates particle-on-particle collisions, reducing the particle size.
- Collection: Collect the micronized powder from the cyclone separator.
- Particle Size Analysis:
  - Disperse a small sample of the micronized powder in a suitable non-solvent.
  - Analyze the particle size distribution using a laser diffraction analyzer to determine parameters such as Dv10, Dv50, and Dv90.
- Morphology Assessment: Examine the milled particles under a microscope to assess their shape and check for signs of aggregation.

## **Protocol 2: Formulation by Blending**

Objective: To prepare a homogeneous blend of micronized **Navafenterol** with a lactose carrier.

Materials and Equipment:

- Micronized Navafenterol
- Inhalation-grade lactose monohydrate
- Low-shear blender (e.g., Turbula® mixer)
- Sieves
- Analytical balance

#### Procedure:

- Sieving: Pass both the micronized Navafenterol and the lactose carrier through appropriate sieves to break up any large agglomerates.
- Weighing: Accurately weigh the required amounts of Navafenterol and lactose to achieve the target drug loading.



#### · Blending:

- Employ a geometric dilution method for blending, especially for low-dose formulations.
- Add the Navafenterol to an approximately equal amount of lactose in the blender and mix for a defined period.
- Sequentially add more lactose in geometric proportions, with mixing at each step, until all the lactose has been incorporated.
- Continue blending for a predetermined time to ensure homogeneity.
- Blend Uniformity Analysis:
  - Collect multiple samples from different locations within the blender.
  - Assay the drug content of each sample using a validated analytical method (e.g., HPLC).
  - Calculate the mean drug content and the relative standard deviation (RSD) to assess blend uniformity. The RSD should typically be less than 5%.

### **Protocol 3: In-Vitro Aerodynamic Performance Testing**

Objective: To characterize the aerodynamic particle size distribution of the **Navafenterol** DPI formulation using a cascade impactor.

Materials and Equipment:

- Navafenterol DPI device (e.g., Genuair®/Pressair®)
- Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
- Vacuum pump
- Flow meter
- Validated HPLC method for drug quantification

Procedure:



- Impactor Preparation:
  - Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
  - Assemble the impactor and connect it to the vacuum pump.
- Flow Rate Calibration: Set and calibrate the airflow rate through the impactor to a specified value (e.g., 60 L/min).
- · Dose Actuation:
  - Load the DPI device.
  - Connect the device to the impactor's induction port.
  - Actuate the vacuum pump for a specific duration to draw the powder from the inhaler into the impactor.
- Sample Recovery:
  - Disassemble the impactor.
  - Rinse each stage and the induction port with a known volume of a suitable solvent to recover the deposited drug.
- Drug Quantification:
  - Analyze the drug concentration in each sample using a validated HPLC method.
- Data Analysis:
  - Calculate the mass of drug deposited on each stage.
  - Determine the Emitted Dose, Fine Particle Dose (FPD), Fine Particle Fraction (FPF), Mass
    Median Aerodynamic Diameter (MMAD), and Geometric Standard Deviation (GSD).



# Characterization of a DPI Formulation: Logical Relationships

The successful characterization of a DPI formulation involves a series of interconnected analyses that build upon each other to ensure product quality and performance. The relationships between these characterization steps are crucial for a comprehensive understanding of the formulation.



Click to download full resolution via product page

**Figure 3:** Logical relationships in DPI characterization.



#### Conclusion

The development of a dry powder inhaler formulation for a potent, dual-acting molecule like **Navafenterol** requires a comprehensive and systematic approach. Careful control of API particle properties, selection of appropriate excipients, and optimization of the manufacturing process are critical to achieving a stable product with the desired aerodynamic performance. The protocols and information provided herein offer a foundational guide for researchers and developers working on similar inhaled therapies. Further optimization and validation will be necessary to meet all regulatory requirements for a final medicinal product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Navafenterol for chronic obstructive pulmonary disease therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Navafenterol in Human Small Airways | MDPI [mdpi.com]
- 4. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist Navafenterol in Human Small Airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navafenterol (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Genuair®/Pressair® Inhaler in COPD: The Patient Perspective PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel bronchodilator navafenterol: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols: Dry Powder Inhaler Formulation of Navafenterol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609425#dry-powder-inhaler-formulation-of-navafenterol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com